Rubrofusarin gentiobioside

Catalog No.
S648708
CAS No.
24577-90-0
M.F
C27H32O15
M. Wt
596.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rubrofusarin gentiobioside

CAS Number

24577-90-0

Product Name

Rubrofusarin gentiobioside

IUPAC Name

5-hydroxy-8-methoxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[g]chromen-4-one

Molecular Formula

C27H32O15

Molecular Weight

596.5 g/mol

InChI

InChI=1S/C27H32O15/c1-9-3-12(29)18-13(39-9)5-10-4-11(37-2)6-14(17(10)21(18)32)40-27-25(36)23(34)20(31)16(42-27)8-38-26-24(35)22(33)19(30)15(7-28)41-26/h3-6,15-16,19-20,22-28,30-36H,7-8H2,1-2H3/t15-,16-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1

InChI Key

JIBJMBHKGBDCPN-IJTBWITGSA-N

SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Synonyms

rubrofusarin 6-gentiobioside, rubrofusarin gentiobioside

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Isomeric SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O

Alzheimer’s Disease Research

Specific Scientific Field: This application falls under the field of neuroscience and pharmacology .

Summary of the Application: Rubrofusarin gentiobioside has been studied for its potential use in the treatment of Alzheimer’s disease . It has been found to inhibit acetylcholinesterase (AChE) and β-site amyloid precursor protein (APP)-cleaving enzyme 1 (BACE1), which are related to Alzheimer’s disease .

Methods of Application or Experimental Procedures: The study involved investigating the influence of glycosylation of components of C. obtusifolia and structure-activity relationships (SARs) with respect to the inhibition of AChE, BChE, and BACE1 .

Results or Outcomes: The results emphasized the importance of gentiobiosyl moiety in the rubrofusarin for AChE inhibition, whereas the presence of hydroxyl group at C-8 and the glucosyl moiety at the C-6 position in the nor-rubrofusarin appeared to largely determine BACE1 inhibition .

Diabetes and Depression Research

Specific Scientific Field: This application falls under the field of endocrinology and psychiatry .

Summary of the Application: Rubrofusarin has been studied as a potential therapeutic agent against comorbid diabetes and depression .

Methods of Application or Experimental Procedures: The study involved comparing the patterns of protein tyrosine phosphatase 1B (PTP1B) and human monoamine oxidase A (hMAO-A) inhibition by rubrofusarin and its glycosides .

Results or Outcomes: Rubrofusarin showed potent activity against the PTP1B enzyme and hMAO-A. It increased glucose uptake significantly and decreased the PTP1B expression in a dose-dependent manner in insulin-resistant HepG2 cells .

Rubrofusarin gentiobioside is a glycoside derived from rubrofusarin, a naturally occurring compound found in various plants, including Cassia tora and Berchemia floribunda. Its chemical formula is C27H32O15, and it is recognized for its structural complexity, featuring a gentiobioside moiety that contributes to its biological activity and solubility properties . The compound has garnered attention for its potential therapeutic applications due to its diverse biological activities.

The primary focus of research on rubrofusarin gentiobioside has been its potential antioxidant activity. One study investigated the free radical scavenging properties of rubrofusarin gentiobioside, demonstrating its ability to neutralize free radicals, which can damage cells []. The exact mechanism by which rubrofusarin gentiobioside exerts its antioxidant effect remains unclear and requires further investigation.

Typical of glycosides. These include:

  • Hydrolysis: Under acidic or enzymatic conditions, the gentiobioside bond can be cleaved, releasing rubrofusarin and gentiobiose.
  • Oxidation: The hydroxyl groups present in the structure can undergo oxidation, potentially altering its biological activity.
  • Reduction: Certain functional groups may be reduced to form alcohols or other derivatives, modifying the compound's properties.

These reactions are crucial for understanding the compound's stability and reactivity in various environments.

Rubrofusarin gentiobioside exhibits significant biological activities, including:

  • Antioxidant Activity: It has demonstrated radical scavenging capabilities, which help mitigate oxidative stress in biological systems .
  • Anti-Obesity Effects: Research indicates that rubrofusarin gentiobioside can inhibit lipid accumulation and weight gain by regulating AMP-activated protein kinase/mammalian target of rapamycin signaling pathways .
  • Antimutagenic Properties: The compound has shown potential in reducing mutagenic effects induced by aflatoxin B1 in laboratory studies using Salmonella typhimurium .

These activities highlight its potential as a therapeutic agent in managing metabolic disorders and protecting against cellular damage.

The synthesis of rubrofusarin gentiobioside typically involves:

  • Extraction from Natural Sources: Isolation from plant materials such as Cassia tora or Berchemia floribunda using solvent extraction methods.
  • Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where rubrofusarin is reacted with gentiobiose under specific conditions (e.g., acid catalysis) to form the glycoside.
  • Biotransformation: Utilizing microbial fermentation processes to convert rubrofusarin into its glycoside form through enzymatic activity.

These methods allow for the production of rubrofusarin gentiobioside in sufficient quantities for research and potential pharmaceutical applications.

Rubrofusarin gentiobioside has several promising applications:

  • Pharmaceutical Development: Due to its anti-obesity and antioxidant properties, it is being explored as a candidate for weight management therapies.
  • Nutraceuticals: Its health benefits make it a suitable ingredient in dietary supplements aimed at improving metabolic health.
  • Cosmetic Industry: The antioxidant properties may also lend themselves to formulations designed to protect skin from oxidative damage.

These applications underscore the compound's versatility and potential marketability.

Studies on rubrofusarin gentiobioside have focused on its interactions with various biological targets:

  • Enzyme Inhibition: It has been shown to inhibit protein tyrosine phosphatase 1B and human monoamine oxidase A, indicating its potential role in modulating metabolic pathways .
  • Molecular Docking Studies: These studies reveal how rubrofusarin binds to enzyme active sites, providing insights into its mechanism of action and guiding further drug design efforts.

Understanding these interactions is critical for developing therapeutic strategies that leverage rubrofusarin gentiobioside's bioactivity.

Rubrofusarin gentiobioside shares structural similarities with several other compounds, notably:

Compound NameStructure TypeKey Activities
RubrofusarinFlavonoidAntioxidant, anti-inflammatory
CassiasideGlycosideAntioxidant, anti-obesity
AlateminGlycosideRadical scavenging

Uniqueness of Rubrofusarin Gentiobioside

What sets rubrofusarin gentiobioside apart from these similar compounds is its specific combination of bioactivities—particularly its dual role in inhibiting lipid accumulation while also exhibiting significant antioxidant properties. This unique profile positions it as a valuable candidate for further research in obesity management and oxidative stress-related conditions.

Rubrofusarin gentiobioside represents a complex glycosylated naphthopyrone derivative with the molecular formula C27H32O15 and a molecular weight of 596.5 grams per mole [1] [2]. The compound is formally designated as 5-hydroxy-8-methoxy-2-methyl-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[g]chromen-4-one [2]. This glycoside belongs to the benzochromenone class and exhibits distinctive structural characteristics that contribute to its biological properties [2].

The core aglycone structure, rubrofusarin, features a benzo[g]chromen-4-one skeleton with specific functional group arrangements [3]. The molecule contains multiple hydroxyl groups at positions 5 and 6, a methoxy group at position 8, and a methyl substituent at position 2 [3]. The presence of these functional groups creates a complex electronic environment that influences both the compound's stability and its interaction with biological systems [4].

The molecular architecture encompasses three six-membered rings and two ten-membered ring systems, with 34 total bonds including 22 non-hydrogen bonds and 13 multiple bonds [5]. The aromatic system contains 11 aromatic bonds distributed across the benzochromenone framework [5]. The compound exhibits one rotatable bond, contributing to its conformational flexibility [5].

Structural ComponentMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Rubrofusarin GentiobiosideC27H32O15596.5Hydroxyl, methoxy, ketone, glycosidic
Rubrofusarin (aglycone)C15H12O5272.25Hydroxyl, methoxy, ketone
Gentiobioside moietyC12H20O10324.25Multiple hydroxyl groups

Glycosylation Patterns and Biochemical Modifications

The glycosylation pattern of rubrofusarin gentiobioside involves the attachment of a gentiobioside unit to the rubrofusarin core structure through an O-glycosidic linkage at position 6 [1] [6]. Gentiobiose, the sugar component, is a disaccharide composed of two glucose units connected via a β-1,6 glycosidic bond [7] [8]. This specific linkage configuration distinguishes gentiobiose from other common disaccharides and contributes to the unique properties of the resulting glycoside [8].

The gentiobioside modification significantly alters the physicochemical properties of the parent compound [6] [9]. Research demonstrates that glycosylation enhances hydrophilicity and improves solubility in aqueous environments, while simultaneously affecting the compound's bioactivity profile [6] [9]. Studies have shown that rubrofusarin gentiobioside exhibits reduced enzymatic activity compared to the aglycone rubrofusarin, with inhibition constants exceeding 100 micromolar for protein tyrosine phosphatase 1B compared to 16.95 micromolar for the non-glycosylated form [6] [10].

The glycosylation process involves specific enzymatic mechanisms that facilitate the transfer of the gentiobiose unit to the acceptor molecule [11]. Enzymatic hydrolysis studies reveal that rubrofusarin gentiobioside can be deglycosylated using β-glucosidase enzymes, releasing the parent rubrofusarin compound [11] . This enzymatic susceptibility suggests potential metabolic pathways for compound activation in biological systems [9].

The stereochemistry of the glycosidic linkage plays a crucial role in determining the compound's three-dimensional structure and subsequent biological interactions [13]. The β-configuration of the glycosidic bonds creates specific spatial arrangements that influence molecular recognition processes and enzyme binding affinities [13].

Biosynthetic Pathways in Fungal and Plant Systems

The biosynthetic pathway leading to rubrofusarin formation has been extensively characterized in fungal systems, particularly in Fusarium graminearum [14] [15]. The pathway initiates with the action of polyketide synthase 12 (PKS12), which catalyzes the condensation of one acetyl-coenzyme A molecule with six malonyl-coenzyme A units to generate the yellow naphthopyrone intermediate YWA1 [14] [16].

The subsequent enzymatic steps involve the sequential action of AurZ, a dehydratase enzyme that converts YWA1 to nor-rubrofusarin, followed by AurJ, an O-methyltransferase that catalyzes the final conversion to rubrofusarin [14] [16]. This three-step enzymatic cascade represents the core biosynthetic framework for rubrofusarin production in fungal systems [14].

Biosynthetic StepEnzymeSubstrateProductEnzyme Type
Initial condensationPKS12Acetyl-CoA + 6 Malonyl-CoAYWA1Polyketide synthase
DehydrationAurZYWA1Nor-rubrofusarinDehydratase
MethylationAurJNor-rubrofusarinRubrofusarinO-methyltransferase

The glycosylation step that generates rubrofusarin gentiobioside involves additional enzymatic machinery responsible for sugar unit attachment [11]. While the specific glycosyltransferases involved in gentiobioside formation have not been fully characterized, the process likely involves enzymes capable of recognizing both the rubrofusarin acceptor and the gentiobiose donor substrate [11].

Plant systems, particularly those in the Cassia and Senna genera, also produce rubrofusarin gentiobioside through analogous biosynthetic mechanisms [17] [18]. The compound has been isolated from multiple plant species including Cassia obtusifolia, Senna obtusifolia, and Cassia tora [17] [18] [19]. These plants represent natural sources where the complete biosynthetic pathway operates to generate the glycosylated product [20].

The regulation of rubrofusarin biosynthesis involves transcriptional control mechanisms, including the AurR1 transcription factor, which positively regulates the expression of genes within the biosynthetic cluster [15] [21]. Additional regulatory elements, such as AurR2, modulate the relative production levels of rubrofusarin versus downstream metabolites like aurofusarin [15].

Heterologous Production Strategies in Yeast Models

Heterologous production of rubrofusarin in Saccharomyces cerevisiae has been successfully achieved through systematic reconstruction of the fungal biosynthetic pathway [14] [16]. The strategy involves the expression of key biosynthetic genes from Fusarium graminearum in the yeast host, requiring careful optimization of gene expression levels and metabolic precursor availability [14].

The core heterologous production system requires the co-expression of four essential components: PKS12 from Fusarium graminearum, npgA phosphopantetheinyl transferase from Aspergillus fumigatus, AurZ dehydratase, and AurJ O-methyltransferase [14] [22]. The PKS12 gene was placed under the control of the inducible CUP1 promoter to allow regulated expression and avoid potential toxicity issues during strain construction [22].

Production optimization strategies focus on several key areas including gene copy number enhancement, individual enzyme expression level tuning, and metabolic precursor pool augmentation [22]. Specific approaches involve increasing acetyl-coenzyme A and malonyl-coenzyme A availability through metabolic engineering interventions [22]. Research has demonstrated that overexpression of acetyl-coenzyme A carboxylase ACC1 can significantly enhance precursor availability and improve polyketide production yields [22].

Production StrategyTargetExpected ImprovementImplementation Method
Gene copy numberPKS12, AurZ, AurJIncreased enzyme levelsMulti-copy plasmid systems
Precursor enhancementAcetyl-CoA, Malonyl-CoAHigher substrate availabilityACC1 overexpression
Expression tuningIndividual enzymesBalanced pathway fluxPromoter optimization
Fermentation optimizationCulture conditionsEnhanced productionpH, temperature control

The heterologous production system achieved rubrofusarin titers of 1.1 milligrams per liter when all pathway components were co-expressed [14] [22]. Notably, the inclusion of the AurZ dehydratase resulted in approximately six-fold improvement in rubrofusarin production compared to systems expressing only PKS12, npgA, and AurJ [14]. This enhancement demonstrates the importance of preventing bottlenecks in the biosynthetic pathway [22].

Codon optimization represents another critical strategy for improving heterologous polyketide synthase expression in yeast systems [23] [24]. Studies have shown that appropriate codon optimization can result in minimum 50-fold increases in polyketide synthase protein levels, dramatically improving production efficiency [23] [24]. The selection of optimal codon usage patterns must consider the specific transfer RNA abundance profiles of the host organism [24].

Advanced metabolic engineering approaches include the implementation of enzyme fusion strategies to create substrate channeling between sequential enzymatic steps [25] [26]. This approach minimizes intermediate compound diffusion and improves overall pathway efficiency [26]. Similar fusion strategies have proven effective in other complex biosynthetic pathways involving methylation and hydroxylation reactions [26].

Rubrofusarin gentiobioside demonstrates a complex profile of enzyme interactions, exhibiting varying degrees of inhibitory activity against multiple target enzymes involved in metabolic and neurological processes. The compound shows significant inhibitory effects against acetylcholinesterase with an IC50 value of 15.94 ± 0.32 μM, displaying mixed-type inhibition characteristics [1] [2]. This inhibitory pattern indicates that rubrofusarin gentiobioside can bind to both the free enzyme and the enzyme-substrate complex, suggesting multiple binding sites on the target protein.

In contrast to its aglycone rubrofusarin, which demonstrates potent inhibition against protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 16.95 ± 0.49 μM, rubrofusarin gentiobioside exhibits significantly reduced activity against this enzyme, with IC50 values exceeding 100 μM [3] [4] [5]. This reduction in inhibitory potency is attributed to the presence of the gentiobioside moiety, which appears to sterically hinder optimal binding to the enzyme active site. Similarly, human monoamine oxidase A (hMAO-A) inhibition is substantially diminished in the glycosylated form, with IC50 values greater than 100 μM compared to the aglycone's potent activity of 5.90 ± 0.99 μM [3] [4] [5].

The compound also demonstrates moderate inhibitory activity against beta-site amyloid precursor protein-cleaving enzyme 1 (BACE1), which is implicated in Alzheimer's disease pathogenesis [1] [2]. The structure-activity relationships reveal that the gentiobiosyl moiety in rubrofusarin enhances acetylcholinesterase inhibition while simultaneously reducing activity against other enzyme targets [1] [2]. This selective inhibition profile suggests that glycosylation fundamentally alters the compound's binding specificity and affinity for different enzyme systems.

Molecular docking studies reveal that rubrofusarin gentiobioside forms multiple hydrogen bonds with target enzymes, including interactions with critical amino acid residues in the active sites [3] [4] [6]. The binding characteristics involve hydrophobic interactions with residues such as Tyr46 and Ala217 in PTP1B, along with π-π stacking interactions and π-alkyl interactions that contribute to binding stability [3] [4] [6]. These molecular interactions determine the compound's inhibition potency and selectivity profile across different enzyme targets.

Signaling Pathways Modulation

Rubrofusarin gentiobioside exerts profound effects on multiple cellular signaling pathways, primarily through its ability to modulate key regulatory cascades involved in inflammation, metabolism, and cellular stress responses. The compound significantly inhibits nuclear factor-κB (NF-κB) DNA binding activity in mouse glomerular mesangial cells, leading to reduced inflammatory responses and decreased fibrosis progression [7] [8] [9]. This inhibition of NF-κB signaling represents a critical mechanism for preventing advanced glycation end product-related diabetic complications.

The transforming growth factor-β1 (TGF-β1) signaling pathway is another major target of rubrofusarin gentiobioside action. The compound significantly decreases TGF-β1 expression and suppresses the activation of Smad2/3 proteins, which are key mediators of TGF-β1 signaling [7] [9]. This modulation results in reduced fibronectin expression and decreased extracellular matrix accumulation, thereby preventing the progression of diabetic nephropathy [7] [9]. The compound also suppresses the activation of extracellular signal-regulated kinase (ERK) and mitogen-activated protein kinase (MAPK) pathways, contributing to its anti-inflammatory and antioxidant effects [7] [9].

AMP-activated protein kinase (AMPK) signaling represents a crucial pathway through which rubrofusarin gentiobioside regulates cellular energy homeostasis. The compound activates AMPK phosphorylation in a liver kinase B1 (LKB1)-independent manner, leading to enhanced lipid metabolism and reduced adipogenesis [10] [11]. This AMPK activation subsequently inhibits mechanistic target of rapamycin (mTOR) signaling, creating a metabolic shift that favors catabolic processes over anabolic pathways [10] [11]. The AMPK/mTOR axis modulation results in decreased expression of adipogenic transcription factors including peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT-enhancer binding protein alpha (C/EBPα) [10] [11].

The phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathway is modulated by rubrofusarin gentiobioside in the context of insulin sensitivity and glucose metabolism. Although the glycosylated form shows reduced direct enzyme inhibition compared to its aglycone, it still influences this pathway through indirect mechanisms [12] [6]. The compound has been shown to affect downstream targets of the PI3K/Akt pathway, including glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in glucose metabolism and insulin signaling [12].

Metabolic Regulation in Energy Homeostasis

Rubrofusarin gentiobioside demonstrates significant regulatory effects on glucose metabolism and energy homeostasis through multiple interconnected mechanisms. The compound enhances insulin-stimulated glucose uptake in insulin-resistant hepatocytes in a dose-dependent manner, with relative glucose uptake percentages of 68.54%, 81.27%, and 98.47% at concentrations of 12.5, 25, and 50 μM, respectively [6]. This improvement in glucose uptake is mediated through enhanced insulin sensitivity rather than direct insulin receptor activation.

The compound significantly modulates key enzymes involved in gluconeogenesis, particularly glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK). At a concentration of 50 μM, rubrofusarin gentiobioside decreases the expression of both G6Pase and PEPCK, effectively inhibiting hepatic glucose production [6]. This inhibition of gluconeogenic enzymes contributes to improved glucose homeostasis and reduced hepatic glucose output, which is particularly beneficial in diabetic conditions.

Insulin receptor substrate-1 (IRS-1) phosphorylation is enhanced by rubrofusarin gentiobioside treatment, specifically increasing phosphorylation at the tyrosine 895 residue (p-IRS1 Tyr 895) [6]. This phosphorylation event is crucial for the activation of the insulin signaling cascade and subsequent glucose uptake. The compound also increases the expression of phosphorylated protein kinase B (p-Akt), indicating activation of the PI3K/Akt pathway, which is essential for insulin-mediated glucose metabolism [6].

Lipid metabolism is profoundly affected by rubrofusarin gentiobioside through its modulation of the AMPK/mTOR signaling axis. The compound reduces lipid accumulation in both 3T3-L1 adipocytes and human adipose mesenchymal stem cells by suppressing the expression of key adipogenic markers [10] [11]. These markers include fatty acid synthase (FAS), lipoprotein lipase (LPL), and adipocyte protein 2 (aP2), all of which are critical for lipid storage and adipocyte differentiation [10] [11]. The AMPK activation induced by rubrofusarin gentiobioside promotes fatty acid oxidation while simultaneously inhibiting fatty acid synthesis, creating a metabolic environment that favors energy expenditure over storage.

The compound's effects on energy homeostasis extend to the regulation of autophagy and cellular stress responses. Through its modulation of the mTOR pathway, rubrofusarin gentiobioside influences autophagy activation, which is essential for cellular energy recycling and maintenance of metabolic homeostasis [10] [11]. This regulation of autophagy contributes to the compound's protective effects against metabolic disorders and its ability to maintain cellular energy balance under stress conditions.

Physical Description

Solid

XLogP3

-1

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

8

Exact Mass

596.17412031 g/mol

Monoisotopic Mass

596.17412031 g/mol

Heavy Atom Count

42

Melting Point

252.5-254°C

Dates

Last modified: 08-15-2023

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